![molecular formula [C6H7O2(OH)3-m(OOCCH3)m], m = 0~3 B1166860 CELLULOSE ACETATE CAS No. 9004-35-7](/img/no-structure.png)

CELLULOSE ACETATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cellulose acetate is a synthetic compound derived from the acetylation of plant substance cellulose . It is spun into textile fibers known as acetate rayon, acetate, or triacetate . It can also be molded into solid plastic parts or cast into film for various applications .

Synthesis Analysis

Cellulose acetate is produced by treating cellulose with acetic acid and then with acetic anhydride in the presence of a catalyst such as sulfuric acid . The resultant cellulose acetate compound can be dissolved in certain solvents or softened or melted under heat, allowing the material to be spun into fibers, molded into solid objects, or cast as a film .Molecular Structure Analysis

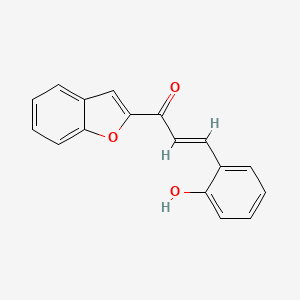

Cellulose acetate is characterized by a subtle balance between hydrogen bonds and the dipolar acetate-acetate interactions that are associated with important changes in the macromolecular conformation . The stabilization of the structure of these cellulose derivatives is understood as a subtle balance between hydrogen bonds and the dipolar acetate-acetate interactions that are associated with important changes in the macromolecular conformation .Chemical Reactions Analysis

The cellulose acetate is produced by means of acetylation reaction having acetic anhydride as the acetylating agent, acetic acid as a solvent, and sulfuric acid as a catalyst . The reaction conditions can be heterogeneous (fibrous acetylation) or homogeneous .Physical And Chemical Properties Analysis

Cellulose acetate is known for its transparency, glossiness, natural feel, and good toughness . It has a high melting temperature (230 °C [445 °F]) than triacetate, diacetate in flake form can be mixed with appropriate plasticizers into powders for molding solid objects, and it can also be cast as a film .科学的研究の応用

Biomedical Applications

Cellulose acetate has found extensive use in the biomedical field . It has been used in tissue engineering, wound dressing, and drug delivery systems . The different morphological forms of cellulose, such as fiber, microfibril/nanofibril, and micro/nanocrystalline cellulose, have different microstructures and properties, which are needed for numerous biomedical applications .

Microencapsulation

Cellulose acetate phthalate is used in microencapsulation, a process utilized in both aqueous and organic mediums . This application is particularly useful in the pharmaceutical industry, where microencapsulation is often used to control the release of drugs.

HIV Resistance

Interestingly, cellulose acetate phthalate electrospun fibers have been found to facilitate resistance to HIV infections . This could potentially open up new avenues for HIV prevention strategies.

Sensor Systems

Cellulose acetate has been applied in sensor systems . The properties of cellulose acetate make it suitable for use in various types of sensors, including those used in environmental monitoring and medical diagnostics.

Separation Membranes

Another significant application of cellulose acetate is in the creation of separation membranes . These membranes are used in a variety of industries, including water treatment and gas separation.

Filtering Materials

Cellulose acetate fibers and nanofibers have been used in filtering materials . They have been used in air filter materials, biomedical filter materials, metal ions adsorption, and other filter materials . One notable application is in cigarette filter holders .

作用機序

Target of Action

Cellulose Acetate (CA) is a semi-synthetic, biodegradable polymer derived from cellulose . It has a wide range of applications due to its rich surface functional groups, superior mechanical properties, and high porosity . It is used in various industries, including textiles, cigarette filters, packaging films, and more . Its primary targets are the applications where it is used, such as gas separation processes , water membranes, filament-forming matrices, biomedical nanocomposites, and household tools .

Mode of Action

CA interacts with its targets primarily through its physical and chemical properties. For instance, in gas separation processes, CA’s cost-effectiveness, robust mechanical attributes, and noteworthy CO2 solubility make it a frontrunner among polymeric gas separation membranes . In the case of water membranes, CA’s hydrophilicity, porosity, and mechanical strength play a crucial role . The interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .

Biochemical Pathways

The biochemical pathways involved in the action of CA are primarily related to its synthesis and degradation. The synthesis of CA involves the reaction of cellulose with acetic anhydride, forming an acetate ester of cellulose . The degradation of CA, on the other hand, involves both abiotic and biotic processes. Abiotic degradation includes hydrolysis, while biotic degradation involves the action of microorganisms . Aerobic cellulolysis is performed by the synergistic action of three types of enzymatic activities, resulting in the release of D-glucose units from soluble cellodextrins and a variety of glycosides .

Pharmacokinetics

CA exhibits properties such as transparency, glossiness, natural feel, and good toughness . It is derived from renewable resources such as wood pulp, which differs from most other man-made polymers which are petrochemical derivatives . These properties influence its bioavailability in various applications.

Result of Action

The molecular and cellular effects of CA’s action are primarily seen in its applications. For instance, in gas separation processes, CA promotes the dissociation of lithium salt, reduces the crystallinity of the polymer, and creates a new Li-ion transport pathway, responsible for the battery performance improvement . In the case of water membranes, CA’s action results in the formation of microfiltration membranes (MF), ultrafiltration membranes (UF), nanofiltration membranes (NF), reverse osmosis (RO) membranes, and forward osmosis (FO) membranes .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of CA. For instance, the environmental acidity, basicity, and high concentration of inorganic salts have a critical promotion effect on the non-enzymatic hydrolysis of CA . The number and type of microorganisms are key factors affecting the biodegradation of CA . Moreover, factors such as the polymer solution’s temperature, the solvent/coagulant used, the cast polymer film’s thickness, the environment or the coagulation bath, the polymer solution’s composition, the salt addition, air moisture time, the support material, and the nonsolvents used influence membrane porosity .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of cellulose acetate involves the esterification of cellulose with acetic anhydride or acetic acid in the presence of a catalyst. The reaction can be carried out using various methods such as solution, suspension, or emulsion polymerization. The degree of substitution (DS) of the cellulose acetate can be controlled by adjusting the reaction conditions such as the ratio of cellulose to acetic anhydride, reaction time, temperature, and catalyst concentration.", "Starting Materials": [ "Cellulose", "Acetic anhydride or acetic acid", "Catalyst (e.g. sulfuric acid, phosphoric acid, or zinc chloride)", "Solvent (e.g. dichloromethane, acetone, or methanol)" ], "Reaction": [ "Cellulose is dissolved in a solvent to form a homogeneous solution or suspension.", "Acetic anhydride or acetic acid is added to the cellulose solution or suspension.", "A catalyst is added to the reaction mixture to facilitate the esterification reaction.", "The reaction mixture is stirred at a specific temperature and for a specific time to allow the reaction to proceed.", "The resulting cellulose acetate is precipitated, washed, and dried to obtain the final product.", "The degree of substitution (DS) of the cellulose acetate can be determined by various analytical methods such as NMR spectroscopy, elemental analysis, or titration." ] } | |

CAS番号 |

9004-35-7 |

製品名 |

CELLULOSE ACETATE |

分子式 |

[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3 |

分子量 |

0 |

同義語 |

a432-130b; acetatecotton; acetateesterofcellulose; aceticacid,celluloseester; acetose; acetyl35; allogel; ampacetc/a |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。